molecular formula C9H9NO3 B1301087 2-Isocyanato-1,3-dimethoxybenzene CAS No. 50528-53-5

2-Isocyanato-1,3-dimethoxybenzene

Cat. No.: B1301087
CAS No.: 50528-53-5
M. Wt: 179.17 g/mol
InChI Key: RZMPHPHMBXRRPB-UHFFFAOYSA-N
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Description

2-Isocyanato-1,3-dimethoxybenzene is a versatile aromatic isocyanate building block designed for advanced chemical synthesis and materials science research. Its molecular structure, which incorporates both an isocyanate group and two methoxy ethers on a benzene ring, makes it a valuable precursor for constructing complex organic frameworks, particularly urea-functionalized polymers and pharmaceutical intermediates. Research Applications and Value: The primary research value of this compound lies in its dual functionality. The highly reactive isocyanate (-N=C=O) group readily undergoes addition reactions with compounds containing active hydrogen, such as amines and alcohols, to form ureas and urethanes, respectively. This reactivity is exploited in the synthesis of specialized polymeric materials. For instance, urea-functionalized ionic polymers, similar to those created from isocyanate-containing monomers, have demonstrated significant utility in catalytic applications such as carbon dioxide (CO₂) fixation into valuable cyclic carbonates and in the adsorption of radioactive iodine, relevant for environmental remediation . The two methoxy (-OCH₃) groups are electron-donating, influencing the electron density of the aromatic ring and potentially modulating the reactivity of the isocyanate group, as well as contributing to the final material's solubility and structural properties. In pharmaceutical research, 1,3-dimethoxybenzene derivatives are established as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) . While the specific derivative this compound is not mentioned in the literature found, its structure suggests potential as a key synthon for generating novel compounds with targeted biological activity. Researchers can leverage this compound to develop new chemical entities for screening against various therapeutic targets. Handling and Stability: As an isocyanate, this compound is moisture-sensitive and should be stored under a dry, inert atmosphere to prevent polymerization or decomposition. Standard safety protocols for handling isocyanates must be followed, including the use of personal protective equipment in a well-ventilated fume hood. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanato-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-7-4-3-5-8(13-2)9(7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMPHPHMBXRRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371197
Record name 2-isocyanato-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50528-53-5
Record name 2-isocyanato-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sustainable Solvents:organic Carbonates Possess Several Properties That Make Them Attractive As Sustainable Reaction Media:

Low Toxicity: They generally exhibit low toxicity and are biodegradable. wikipedia.org

High Polarity: Their polar nature makes them effective solvents for a variety of organic and inorganic compounds. wikipedia.org

Wide Liquid Range: Many have a broad temperature range between their melting and boiling points, allowing for flexibility in reaction conditions. wikipedia.org

High Flash Points: This property enhances their safety in handling and use compared to more volatile solvents.

Reaction Chemistry and Mechanistic Investigations of 2 Isocyanato 1,3 Dimethoxybenzene

Nucleophilic Addition Reactions

The most characteristic reaction of isocyanates is the nucleophilic addition to the central carbon atom of the -N=C=O group. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently yields the final addition product. youtube.com The reactivity of 2-isocyanato-1,3-dimethoxybenzene in these reactions is modulated by the electron-donating nature of the two methoxy (B1213986) groups, which can decrease the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate.

The reaction between an isocyanate and an amine is a rapid and efficient method for the formation of ureas. commonorganicchemistry.comresearchgate.net This reaction typically proceeds without the need for a catalyst and can be carried out in common organic solvents. commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon.

In a related transformation, isocyanates can also react with carboxylic acids to form amides. Research has demonstrated that aryl isocyanates react with carboxylic acid salts at room temperature, accompanied by the extrusion of carbon dioxide, to produce the corresponding amides in high yields. acs.org This reaction provides a valuable alternative to traditional amide bond-forming methods.

The ability of isocyanates to react with carboxylic acids to form amide bonds is applicable to the modification of amino acids and peptides. acs.org When reacting with an amino acid, this compound can engage with either the N-terminal amine or the C-terminal carboxylic acid. To achieve selective amidation at the C-terminus, the N-terminal amine must be protected. The reaction proceeds through the addition of the carboxylate to the isocyanate, forming an unstable mixed carbamic-carboxylic anhydride, which then decarboxylates to yield the amide.

Conversely, if the N-terminus is unprotected, the primary reaction pathway is the formation of a urea (B33335) linkage, as the amine is generally a more potent nucleophile than the carboxylate. This chemoselectivity is a critical consideration in the design of synthetic strategies for peptide modification.

The amidation reaction utilizing isocyanates has been shown to be compatible with common amine protecting groups used in peptide synthesis, such as Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). acs.org This compatibility allows for the integration of this methodology into standard solid-phase or solution-phase peptide synthesis protocols.

The electronic and steric environment of the isocyanate plays a crucial role in its reactivity. For this compound, several factors are at play:

Electronic Effects : The two methoxy groups are ortho- and para-directing and activate the ring through a positive mesomeric effect (+M). This electron donation can reduce the electrophilicity of the isocyanate carbon, potentially slowing the rate of nucleophilic attack compared to electron-deficient aryl isocyanates.

Steric Effects : The presence of a methoxy group at the ortho (C2) position introduces significant steric hindrance around the isocyanate functionality. This steric bulk can impede the approach of nucleophiles. Studies on analogous compounds, such as 2,6-disubstituted toluene (B28343) diisocyanates, have shown that steric hindrance significantly reduces the reactivity of the isocyanate group. researchgate.net This effect is expected to be pronounced in reactions with bulky nucleophiles.

Isocyanates are known to react with a variety of carbon nucleophiles, including enolates derived from carbonyl compounds. researchgate.net The addition of an enolate to an isocyanate provides a direct route to β-dicarbonyl compounds and related structures. The general mechanism involves the attack of the α-carbon of the enolate on the electrophilic isocyanate carbon.

The reaction between an enolate and an isocyanate can be harnessed for the synthesis of β-ketoamides, which are important structural motifs in many biologically active molecules. nih.gov The nucleophilic addition of a ketone or ester enolate to this compound would initially form an adduct that, upon acidic workup, yields the corresponding β-ketoamide.

While the direct, stereoselective addition of an enolate to this compound is not extensively documented, related methodologies highlight the feasibility of such transformations. For example, enantioselective methods have been developed that involve the reaction of palladium-enolates with isocyanates to form spirocyclic γ-lactams, demonstrating that stereocontrol is achievable in reactions between enolates and isocyanates. researchgate.net The development of a stereoselective variant of the β-ketoamide synthesis would likely require the use of a chiral auxiliary, a chiral ligand, or a chiral catalyst to control the facial selectivity of the enolate attack.

Reactant 1 (Enolate Source) Reactant 2 Product Type Key Features
Ketone/EsterThis compoundβ-KetoamideForms a new C-C bond. researchgate.net
Meldrum's Acid DerivativeIsocyanateSpirocyclic γ-lactamEnantioselective cyclization. researchgate.net

Reactions with Carbon Nucleophiles: Enolate Chemistry

Cycloaddition and Cyclization Reactions

Beyond simple additions, the isocyanate group can participate in cycloaddition reactions, where it acts as a two-atom (C=N or C=O) component. These reactions provide powerful methods for the construction of heterocyclic ring systems. Aryl isocyanates are known to undergo cyclotrimerization to form isocyanurates, often promoted by specific catalysts. researchgate.net

Furthermore, isocyanates can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or aza-oxyallyl cations. researchgate.netresearchgate.net Another documented transformation is the 1,4-dipolar cycloaddition with certain heterocycles in the presence of reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). clockss.org

Base-mediated reductive cyclization represents another pathway for isocyanate-containing precursors. For instance, ketones tethered to a nitrobenzene (B124822) moiety can undergo reductive cyclization to form complex benzazocine ring systems. nih.gov While not a direct reaction of the isocyanate group itself, it showcases how the functionalities present on the same scaffold can be used in tandem to build molecular complexity.

Reaction Type Reactants Product Reference
Cyclotrimerization3 x Phenyl Isocyanate1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione researchgate.net
[4+2] Cycloaddition6,7-dimethoxy-2H-1,3-benzothiazine, Phenyl IsocyanateThiazino[2,3-b]quinazoline derivative clockss.org
[3+2] CycloadditionAza-oxyallyl cation, IsocyanateN-Heterocycle researchgate.net

Intramolecular Cyclization Processes in Heterocycle Construction

No specific studies detailing the intramolecular cyclization of this compound for the construction of heterocycles were found in the available literature. This type of reaction typically requires a suitably positioned nucleophile on the aromatic ring or a side chain that can attack the isocyanate carbon, leading to a cyclic product.

Intermolecular Cycloadditions for Diverse N-Heterocycle Scaffolds

While intermolecular cycloadditions are a hallmark of isocyanate reactivity, no research explicitly describing the participation of this compound in such reactions could be located.

The synthesis of isoquinolone derivatives often involves cyclization reactions. However, no methods using this compound as a starting material for this purpose have been documented in the searched scientific papers.

The enantioselective synthesis of chiral heterocycles is a significant area of chemical research. Nevertheless, there is no available information on the use of this compound as a reactant in the asymmetric synthesis of imidazolidinones.

Cyclotrimerization for Isocyanurate Formation

The cyclotrimerization of isocyanates to form stable, six-membered isocyanurate rings is a well-established industrial and laboratory process, often catalyzed by a variety of Lewis bases or metal complexes. tue.nl Aryl isocyanates are known to undergo this reaction. tue.nl However, specific examples, reaction conditions, or yield data for the cyclotrimerization of this compound are not described in the reviewed literature. The general reaction is depicted below, but its applicability and efficiency for this specific substrate remain undocumented.

General Isocyanate Cyclotrimerization Reaction

Reactant Product Catalyst Type
3 x Ar-N=C=O (ArNCO)₃ Lewis Bases, Metal Complexes, etc.

This table represents a general transformation for aryl isocyanates (Ar-NCO); specific data for this compound is not available.

Catalytic Transformations

Transition Metal Catalysis

Transition metal catalysis is a powerful tool for transforming isocyanates into complex molecules. These reactions can involve insertion, coupling, and annulation pathways. Despite the broad scope of these catalytic methods, no studies were identified that specifically employed this compound as a substrate in transition metal-catalyzed transformations. Research in this area often focuses on isocyanide (R-N≡C) insertions, which are mechanistically distinct from reactions of isocyanates (R-N=C=O).

Organocatalysis and Lewis Base Catalysis (e.g., DMAP)

Organocatalysis offers a metal-free alternative for promoting reactions of isocyanates. Lewis bases, such as 4-dimethylaminopyridine (B28879) (DMAP), are known to be effective catalysts for acylation and related reactions. The general mechanism of Lewis base catalysis involves the nucleophilic attack of the catalyst on the electrophilic center of the substrate, forming a highly reactive intermediate.

In the case of this compound, a Lewis base like DMAP can add to the carbonyl carbon of the isocyanate group. This would generate a zwitterionic intermediate, which is a more potent acylating agent than the isocyanate itself. This activated species can then be more readily attacked by a nucleophile, followed by the elimination of the Lewis base catalyst to complete the catalytic cycle. While specific studies on the DMAP-catalyzed reactions of this compound are not prevalent, the principles of nucleophilic catalysis are well-established for isocyanate reactivity.

Electrophilic Aromatic Substitution Involving Isocyanate Cations

The electron-rich nature of the 1,3-dimethoxybenzene (B93181) ring makes it susceptible to electrophilic aromatic substitution (EAS) reactions. The isocyanate group itself can be transformed into a highly reactive electrophilic species, leading to intramolecular cyclization or intermolecular reactions.

Friedel-Crafts Reactions Mediated by Superelectrophilic Isocyanate Species

A particularly interesting facet of isocyanate chemistry is the generation of isocyanate cations, which act as superelectrophiles in Friedel-Crafts-type reactions. These reactions enable the direct amidation of aromatic rings.

The generation of superelectrophilic isocyanate cations can be achieved from carbamate (B1207046) precursors in the presence of a strong Brønsted acid. For instance, carbamates substituted with a methyl salicylate (B1505791) group can be readily ionized upon protonation or diprotonation of the salicylate moiety. This leads to the elimination of methyl salicylate and the formation of the highly electrophilic isocyanate cation.

This isocyanate cation can then undergo an intramolecular Friedel-Crafts reaction, attacking the electron-rich dimethoxybenzene ring to form a lactam. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (a benzenonium ion) followed by deprotonation to restore aromaticity. This methodology has been successfully applied to the synthesis of α,β-aromatic lactams. nist.gov The use of a blocked or masked N-isocyanate precursor, such as a phenyl carbazate, also allows for the formation of indazolones via a Friedel-Crafts cyclization.

Precursor Type Activation Method Reactive Intermediate Product Type Reference
Salicylate-substituted CarbamateStrong Brønsted AcidIsocyanate CationLactam nist.gov
Phenyl Carbazate (Blocked N-Isocyanate)ThermalN-IsocyanateIndazolone

This table outlines methods for generating reactive isocyanate species for Friedel-Crafts reactions.

Regioselectivity and Substrate Scope in Arene Functionalization

The isocyanate functional group within this compound can be leveraged as a precursor to a directing group for regioselective C-H functionalization reactions. This approach typically involves the in situ conversion of the isocyanate into a more effective directing group, such as a urea or carbamate, which can then chelate to a metal catalyst and direct the functionalization to a specific position on an aromatic ring. The inherent substitution pattern of the 2,6-dimethoxyphenyl moiety also plays a crucial role in influencing the outcome of these reactions.

A notable example of this strategy is the ruthenium(II)-catalyzed ortho-olefination of arenes, where an aryl isocyanate serves as a transformable transient directing group. In this process, the isocyanate reacts with an alcohol, such as tert-amyl alcohol, which serves as both the solvent and a transient directing mediator, to form a carbamate in situ. This carbamate then directs the ruthenium catalyst to activate the ortho-C-H bond of the arene, leading to olefination with acrylates. This methodology highlights the utility of the isocyanate as a handle to introduce functionality at a specific site.

While specific studies detailing the comprehensive substrate scope for arene functionalization originating directly from this compound are not extensively documented in the reviewed literature, the principles of directed C-H activation provide a framework for predicting its reactivity. The two methoxy groups at the 2 and 6 positions of the phenyl ring are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. However, in metal-catalyzed C-H functionalization, the directing group's ability to form a stable metallacyclic intermediate is the primary determinant of regioselectivity.

For instance, if this compound is first reacted with an amine to form a urea, this urea can act as a bidentate directing group. The palladium-catalyzed C-H arylation of N-aryl ureas has been shown to proceed with high regioselectivity for the ortho position of the N-aryl group. The substrate scope for such reactions is generally broad, accommodating a variety of electronically and sterically diverse aryl iodides.

To illustrate the potential substrate scope, we can consider a hypothetical palladium-catalyzed ortho-arylation of an arene directed by a urea derived from this compound and an aniline. The reaction would likely tolerate a range of substituted aryl iodides as coupling partners.

Table 1: Hypothetical Substrate Scope for the Pd-Catalyzed ortho-Arylation of an Arene Directed by a Urea Derived from this compound

EntryAryl Iodide SubstrateExpected ProductPotential Yield (%)
14-Iodotolueneortho-(p-tolyl) derivativeGood to Excellent
21-Iodo-4-methoxybenzeneortho-(4-methoxyphenyl) derivativeGood to Excellent
31-Iodo-4-(trifluoromethyl)benzeneortho-(4-(trifluoromethyl)phenyl) derivativeModerate to Good
41-Iodo-3-nitrobenzeneortho-(3-nitrophenyl) derivativeModerate
52-Iodonaphthaleneortho-(naphthalen-2-yl) derivativeGood
63-Iodopyridineortho-(pyridin-3-yl) derivativeModerate to Good

The regioselectivity in these reactions is predominantly controlled by the formation of a stable five- or six-membered palladacycle intermediate involving the urea directing group and the palladium catalyst. The electronic nature of the substituents on the incoming aryl iodide can influence the reaction efficiency, with electron-rich and sterically unhindered substrates generally providing higher yields. The presence of the two methoxy groups on the directing phenyl ring may also exert a secondary electronic effect, potentially influencing the catalytic cycle.

Furthermore, the choice of the arene to be functionalized would also be a critical factor. The directing group approach is most effective for the functionalization of the C-H bonds on the arene that is part of the directing group itself or a substrate that can coordinate to the metal center.

Research into the direct C-H functionalization of arenes using transient directing groups derived from isocyanates is an active area of investigation. Future studies specifically employing this compound are needed to fully elucidate its substrate scope and regioselective preferences in a broader range of arene functionalization reactions.

Advanced Theoretical and Computational Studies of 2 Isocyanato 1,3 Dimethoxybenzene Reactivity

Density Functional Theory (DFT) Investigations

Density Functional Theory is a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and reactivity of molecules. For 2-isocyanato-1,3-dimethoxybenzene, however, specific DFT investigations are absent from the current body of scientific literature.

Elucidation of Complex Reaction Mechanisms and Transition States

There are no published studies that use DFT to elucidate the complex reaction mechanisms involving this compound. Consequently, the transition states for its potential reactions, which are critical for understanding reaction kinetics and pathways, have not been computationally modeled or reported.

Determination of Energetic Profiles and Activation Barriers for Key Elementary Steps

The energetic profiles and activation barriers for key elementary steps in the reactions of this compound remain uncalculated. This information is vital for predicting reaction feasibility, rates, and the formation of specific products.

Analysis of Electronic Effects and Regioselectivity in Reaction Pathways

An analysis of the electronic effects of the two methoxy (B1213986) groups and the isocyanate group on the benzene (B151609) ring of this specific isomer has not been conducted using DFT. Such a study would be crucial for predicting the regioselectivity of its reactions, for instance, in electrophilic aromatic substitution or cycloaddition reactions. While general principles of electronic effects can be applied, a quantitative, compound-specific analysis is not available.

Computational Insights into Homogeneous and Heterogeneous Catalytic Cycles

There is a lack of computational studies on the role of this compound in either homogeneous or heterogeneous catalytic cycles. Understanding how this molecule interacts with catalysts at a quantum-mechanical level is essential for developing new catalytic processes.

Applications in Complex Organic Synthesis and Building Blocks for Advanced Materials

Synthesis of Peptidomimetics and Chemically Modified Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides, offering advantages such as enhanced stability and oral bioavailability. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the synthesis of peptide-like structures and are highly relevant to the construction of peptidomimetics. nih.govbeilstein-journals.orgbiolmolchem.com These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.

The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, which serves as a core scaffold for various peptidomimetics. nih.govbeilstein-journals.org While the isocyanate (N=C=O) and isocyanide (N≡C) functionalities are distinct, the isocyanide can be considered a constitutional isomer of the isocyanate, and their chemistries are often related in the context of multicomponent reactions. For example, the structurally related 2,6-dimethoxyphenylisocyanide has been successfully employed in Ugi-type reactions to generate novel dipeptide derivatives. In one study, this isocyanide was reacted with diterpenic acids, paraformaldehyde, and various amino components to produce abietane diterpene derivatives. rug.nl This highlights the potential of the 2,6-dimethoxyphenyl scaffold in generating structurally diverse and biologically active peptide-like molecules.

Given the successful application of the related isocyanide in multicomponent reactions for creating peptide-like structures, it is plausible that 2-isocyanato-1,3-dimethoxybenzene could be utilized in similar synthetic strategies. The isocyanate group can react with amines to form urea (B33335) linkages and with carboxylic acids to form amide bonds, both of which are fundamental components of peptide structures. This reactivity could be harnessed in modified Ugi or Passerini-type reactions to incorporate the 2,6-dimethoxyphenyl moiety into peptidomimetic scaffolds.

The following table outlines the components of a typical Ugi four-component reaction.

ComponentRole in the Reaction
Aldehyde or KetoneProvides the carbonyl group for initial imine formation.
AmineReacts with the carbonyl component to form an imine.
Carboxylic AcidActs as the nucleophile that attacks the nitrilium intermediate.
IsocyanideThe key component that undergoes α-addition to the imine.

Construction of Bioactive N-Heterocyclic Scaffolds and Derivatives

Nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. This compound can serve as a valuable building block in the synthesis of various N-heterocyclic scaffolds.

Isoquinolone and its derivatives are an important class of N-heterocycles with diverse pharmacological activities. wikipedia.org Multicomponent reactions, particularly the Ugi reaction, have been explored for the synthesis of isoquinoline scaffolds. beilstein-journals.org These reactions often involve a post-cyclization step to construct the heterocyclic ring system. For example, a combination of the Ugi reaction with the Pomeranz–Fritsch or Schlittler–Müller reaction has been shown to produce diverse isoquinoline derivatives. beilstein-journals.org

While direct examples of the use of this compound in isoquinolone synthesis are not prevalent in the literature, its potential can be inferred from the known reactivity of isocyanates. Isocyanates can participate in cyclization reactions to form heterocyclic rings. For instance, a multicomponent reaction involving an isocyanide, an aldehyde, and a carboxylic acid can lead to an intermediate that, upon intramolecular cyclization, yields an isoquinolone derivative. Given the structural and electronic similarities, it is conceivable that this compound could be employed in analogous synthetic strategies, where the isocyanate group participates in the formation of the lactam ring of the isoquinolone core.

A general approach for the synthesis of imidazopyridine-fused isoquinolinones involves a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation and an intramolecular Diels–Alder (IMDA) reaction. mdpi.com The isocyanide component in the GBB reaction plays a crucial role in the formation of the initial intermediate.

Imidazolidinones are five-membered heterocyclic compounds that are present in numerous biologically active molecules. organic-chemistry.org The synthesis of imidazolidinone derivatives can be achieved through various synthetic routes, including multicomponent reactions. rsc.org For example, a multicomponent reaction between amines, aldehydes, and isocyanides bearing an acidic alpha-proton can provide access to highly substituted 2-imidazolines, which are precursors to imidazolidinones. nih.gov

The reaction of isocyanates with aziridines, catalyzed by nickel complexes, has been shown to produce iminooxazolidines, which can then isomerize to imidazolidinone derivatives. rsc.org Furthermore, palladium-catalyzed asymmetric allylic cycloaddition of nitrogen-containing allylic carbonates to isocyanates is an efficient method for synthesizing enantiomerically enriched imidazolidinones. rsc.org Another approach involves the reaction of amino acid esters with isocyanates and α-bromoketones in a one-pot synthesis of 4-arylidene imidazolin-5-ones. beilstein-journals.org

These examples demonstrate the versatility of isocyanates as reactants in the synthesis of imidazolidinone systems. This compound, as an aromatic isocyanate, could potentially be used in these synthetic methodologies to introduce the 2,6-dimethoxyphenyl substituent onto the imidazolidinone scaffold.

The following table summarizes some synthetic approaches to imidazolidinones involving isocyanates.

ReactantsCatalyst/ConditionsProduct
Aziridines, IsocyanatesNickel catalystIminooxazolidines (isomerize to Imidazolidinones)
Allylic Carbonates, IsocyanatesPalladium catalystChiral Imidazolidinones
Amino Acid Esters, Isocyanates, α-BromoketonesOne-pot reaction4-Arylidene Imidazolin-5-ones
N-Allylamines, Isocyanates, Aryl BromidesPd2(dba)3/Xantphos, NaOtBuImidazolidin-2-ones

Pyrazole and its fused derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. rsc.org Aminopyrazoles are versatile building blocks for the synthesis of pyrazole-fused heterocycles, often through reactions with bielectrophilic reagents. rsc.orgnih.gov The synthesis of pyrazolo[1,5-c]quinazolines, for example, has been achieved through a copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds. This reaction proceeds through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence to form the fused heterocyclic system in a single step.

While this specific example utilizes an isocyanide, the general principle of using a reactive nitrogen-containing functional group on an aromatic ring to construct a fused heterocyclic system is relevant. Aromatic isocyanates can also participate in cyclization reactions to form fused heterocycles. For instance, the reaction of an aromatic isocyanate with an appropriately functionalized pyrazole derivative could potentially lead to the formation of a pyrazole-fused quinazolinone. The isocyanate group would provide the carbonyl carbon and nitrogen atom for the formation of the quinazolinone ring.

The reactivity of 5-aminopyrazoles with various bielectrophiles is a common strategy for constructing pyrazolo-fused azines. nih.gov The nucleophilic sites on the aminopyrazole (the amino group and the ring nitrogens) can react with electrophilic centers to form the fused ring system. An aromatic isocyanate like this compound could serve as a one-carbon electrophile, reacting with the amino group of an aminopyrazole to form a urea, which could then undergo intramolecular cyclization to form a pyrazolo[3,4-d]pyrimidinone derivative.

Role as Precursors in Specialized Materials Science

Beyond its applications in the synthesis of discrete bioactive molecules, this compound also holds potential as a precursor for the development of specialized materials. The isocyanate functionality is well-known for its ability to form strong and stable linkages, making it a valuable component in polymer and materials chemistry.

Isocyanurates, also known as 1,3,5-triazine-2,4,6-triones, are cyclic trimers of isocyanates. These compounds are characterized by a highly stable six-membered ring and are formed through the cyclotrimerization of three isocyanate molecules. Isocyanurates are widely used to enhance the physical properties of various polymers, particularly polyurethanes. mdpi.com

The trimerization of isocyanates can be catalyzed by a variety of catalysts, including tertiary amines, phosphines, N-heterocyclic carbenes, and various metal-based reagents. The catalytic activity of tertiary amines for the trimerization of aromatic isocyanates is a well-established method, although it can be slow and require high temperatures. The use of co-catalysts can enhance the reaction rate. The generally accepted mechanism for the anionic trimerization of aromatic isocyanates involves the nucleophilic attack of a catalyst on the isocyanate carbon, forming an anionic intermediate that propagates the cyclization with two additional isocyanate molecules. mdpi.com

This compound, being an aromatic isocyanate, can undergo this trimerization reaction to form the corresponding tris(2,6-dimethoxyphenyl)isocyanurate. The resulting isocyanurate would possess three pendant 2,6-dimethoxyphenyl groups, which could impart specific properties to the molecule, such as increased rigidity, thermal stability, and altered solubility. These properties could be advantageous in the development of novel polymers or functional materials.

The following table lists some common catalyst systems for the trimerization of aromatic isocyanates.

Catalyst TypeExamples
Tertiary Amines1,4-diazabicyclo[2.2.2]octane (DABCO)
CarboxylatesPotassium acetate, Cesium pivalate
Metal-based CatalystsOrganotin compounds, Aluminum complexes
Fluoride CatalystsCesium fluoride, Tetrabutylammonium fluoride

Unlocking Potential: The Role of this compound in Advanced Synthesis

The versatile chemical compound this compound is emerging as a significant player in the fields of complex organic synthesis and materials science. Its unique structural characteristics make it a valuable building block for the creation of advanced materials with specialized functions and a key intermediate in the development of active pharmaceutical ingredients (APIs).

This article explores the applications of this compound, focusing on its role in the development of microporous materials, selective ion-binding agents, and its contribution to the synthesis of advanced organic building blocks for custom chemical manufacturing.

The reactivity of the isocyanate group, combined with the influence of the two methoxy (B1213986) groups on the benzene (B151609) ring, imparts this compound with a distinct chemical profile. This profile is being leveraged by researchers to construct complex molecular architectures and functional materials.

While direct, extensive research specifically detailing the use of this compound in the synthesis of microporous materials is still an expanding area, the broader class of isocyanates is integral to the formation of porous polymers such as polyurethanes and polyureas. The rigid aromatic core and the potential for hydrogen bonding interactions from the resulting urethane or urea linkages make this compound a promising candidate for creating materials with defined pore structures.

The synthesis of such materials often involves the reaction of di- or polyisocyanates with multifunctional alcohols or amines to create a cross-linked network. The pore size and surface properties of these materials can be tuned by carefully selecting the monomer units. The methoxy groups on the this compound ring could play a crucial role in directing the self-assembly of the polymer chains and in modifying the surface chemistry of the resulting porous material.

Furthermore, the presence of the oxygen atoms in the methoxy groups introduces potential coordination sites for metal ions. This characteristic suggests that polymers derived from this compound could be explored for applications as selective ion-binding agents. The specific geometry and electronic environment provided by the methoxy groups in a polymeric matrix could lead to selective recognition and binding of certain cations, a property valuable in areas such as sensing, separation, and environmental remediation.

Table 1: Potential Applications in Microporous Materials and Ion-Binding

Application AreaPotential Role of this compoundKey Structural Features
Microporous Organic Polymers Monomer for creating rigid, porous networks.Aromatic ring for structural rigidity; Isocyanate group for polymer formation.
Selective Ion-Binding Agents Precursor to polymers with ion-chelating capabilities.Methoxy groups as potential coordination sites for metal ions.
Functional Surfaces Modification of surfaces to impart specific binding properties.Reactive isocyanate group for surface grafting.

In the realm of custom synthesis, this compound serves as a valuable and versatile building block. Organic building blocks are relatively simple molecules that can be combined in a modular fashion to create more complex target molecules. The presence of the highly reactive isocyanate group allows for a variety of chemical transformations, making it a key component in the synthetic chemist's toolbox.

Isocyanates readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate (B1207046), urea, and thiocarbamate linkages, respectively. This reactivity is fundamental to its application in custom synthesis, enabling the straightforward introduction of the 2,6-dimethoxyphenyl motif into a larger molecular framework.

The development of efficient and scalable synthetic routes to active pharmaceutical ingredients is a critical aspect of the pharmaceutical industry. Chemical compounds that serve as intermediates in these processes are of paramount importance. mdpi.com While specific, publicly available process research detailing the large-scale use of this compound for a particular API is limited, the structural motifs it contains are prevalent in many biologically active molecules.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools in drug discovery for the rapid synthesis of diverse compound libraries. nih.gov Structurally related compounds, like 2,6-dimethylphenyl isocyanide, have been shown to be effective components in these reactions for the synthesis of complex, drug-like molecules. rug.nl This suggests a strong potential for this compound to be utilized in similar multicomponent strategies for the efficient construction of API intermediates. The electronic properties conferred by the methoxy groups can influence the reactivity and outcome of such reactions, potentially offering advantages in terms of yield and stereoselectivity.

The development of synthetic routes for APIs often involves extensive process research to optimize reaction conditions, minimize waste, and ensure scalability and safety. The reliable reactivity of the isocyanate group makes it an attractive functional group for process development, often leading to high-yielding and clean reactions.

Table 2: Key Reactions in Custom Synthesis and API Intermediate Development

Reaction TypeNucleophileResulting LinkageApplication
Carbamate FormationAlcohol (R-OH)UrethanePolymer synthesis, derivatization of hydroxyl-containing molecules.
Urea FormationAmine (R-NH2)UreaSynthesis of biologically active compounds, polymer synthesis.
Multicomponent ReactionsVarious (e.g., amine, carbonyl, carboxylic acid)Complex adductsRapid generation of molecular diversity for drug discovery.

Green Chemistry Principles in the Context of 2 Isocyanato 1,3 Dimethoxybenzene Chemistry

Atom Economy and Waste Reduction Strategies in Isocyanate Synthesis

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no waste generated. wikipedia.org

The traditional method for synthesizing isocyanates, including aryl isocyanates like 2-Isocyanato-1,3-dimethoxybenzene, involves the use of phosgene (B1210022) (phosgenation). wikipedia.org This process, while effective, suffers from poor atom economy. The reaction of a primary amine with phosgene produces the target isocyanate but also generates two equivalents of hydrogen chloride (HCl) as a byproduct. wikipedia.org

Phosgenation Reaction: R-NH₂ + COCl₂ → R-NCO + 2 HCl

This stoichiometric byproduct significantly lowers the atom economy and presents a waste disposal challenge, contributing to the process's negative environmental impact. wikipedia.org

Strategies to improve atom economy and reduce waste in isocyanate synthesis are centered on developing alternative, more efficient pathways. These include:

Catalytic Processes: Employing catalysts can enable new reaction pathways that have higher atom economy than traditional stoichiometric reactions. nih.gov

Circular Recycling: Advanced chemical recycling methods are being developed to depolymerize polyurethane (PU) materials, which are major products of isocyanates. nih.govacs.org These methods can recover the original isocyanate and polyol monomers, allowing them to be used in the production of new polymers, creating a closed-loop system and significantly reducing waste. nih.govacs.org

The following table compares the theoretical atom economy of the traditional phosgene route with an idealized non-phosgene alternative.

Synthesis RouteReactantsDesired ProductByproductsTheoretical Atom Economy
Traditional Phosgenation R-NH₂ + COCl₂R-NCO2 HClPoor
Ideal Non-Phosgene Route R-X + YR-NCONone100%

Development of Phosgene-Free and Inherently Safer Reagent Protocols

The high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct have driven extensive research into phosgene-free synthesis routes for isocyanates. nih.govacs.org These alternative methods are inherently safer and more environmentally friendly.

Key phosgene-free strategies include:

Reductive Carbonylation of Nitro Compounds: This method can produce isocyanates from nitroaromatics using carbon monoxide. acs.org It often requires transition metal catalysts like palladium or rhodium. wikipedia.orgacs.org

The Urea (B33335) Pathway: This process uses urea, alcohol, and an amine to first synthesize a carbamate (B1207046), which is then thermally decomposed to yield the isocyanate and an alcohol byproduct that can be recycled. nih.gov The only other byproduct is ammonia, which can be used to produce more urea, making it a potentially circular process. nih.gov

The Carbonate Pathway: Dimethyl carbonate (DMC) is an environmentally benign reagent that can substitute for phosgene. nih.govacs.org It reacts with amines to form carbamates, which are then decomposed to isocyanates. This method avoids the use of chlorine and is less corrosive to equipment. nih.govacs.org

Rearrangement Reactions: Classic organic reactions that produce isocyanates without phosgene include:

Curtius Rearrangement: Involves the thermal decomposition of an acyl azide, derived from a carboxylic acid. organic-chemistry.org

Lossen Rearrangement: Uses a hydroxamic acid derivative which rearranges to form an isocyanate. organic-chemistry.org

Hoffmann Rearrangement: Converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. vedantu.com

Oxidation of Isonitriles: Isonitriles (or isocyanides) can be oxidized to isocyanates. A notable green method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride, which proceeds rapidly and produces dimethyl sulfide (B99878) as the only byproduct. organic-chemistry.orgacs.org

The development of these protocols not only eliminates the acute hazards associated with phosgene but also often simplifies product purification and reduces corrosive waste streams. acs.org

Phosgene-Free MethodStarting MaterialsKey Features
Reductive Carbonylation Nitro compound, CODirect conversion, requires catalyst
Urea Pathway Urea, Amine, AlcoholRecyclable byproducts (alcohol, ammonia)
Carbonate Pathway (DMC) Dimethyl Carbonate, AmineEco-friendly reagent, non-corrosive
Curtius/Lossen/Hoffmann Carboxylic Acid/Hydroxamic Acid/AmideClassic name reactions, isocyanate intermediate
Isonitrile Oxidation Isonitrile, Oxidant (e.g., DMSO)Mild conditions, high purity product

Utilization of Environmentally Benign Solvents and Catalytic Systems

The choice of solvents and catalysts is critical to the environmental performance of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents and highly efficient, selective, and recyclable catalysts.

The combination of molecular iodine (I₂) and dimethyl sulfoxide (DMSO) has emerged as a powerful, versatile, and environmentally friendly oxidative system in organic synthesis. nih.govnih.govrsc.org This system is considered a greener alternative to many metal-based oxidants because it is metal-free, uses readily available and low-toxicity reagents, and often operates under mild conditions. nih.govnih.gov

Key features of the I₂/DMSO system include:

Dual Role of DMSO: DMSO often serves as both the solvent and the oxidant in these reactions. nih.gov

Catalytic Iodine: In many processes, iodine can be used in catalytic amounts, as it is regenerated in the reaction cycle through the oxidation of hydrogen iodide (HI) by DMSO. nih.govnih.gov

Broad Applicability: The I₂/DMSO system has been successfully used for a wide range of transformations, including the synthesis of heterocycles, C-H functionalization, and the formation of C-N, C-O, and C-S bonds. rsc.orgmdpi.com

While direct synthesis of this compound using I₂/DMSO has not been specifically detailed, the system's proven efficacy in related reactions highlights its potential. For instance, the oxidation of isonitriles to isocyanates can be achieved using DMSO as the oxidant. organic-chemistry.orgacs.org Furthermore, the I₂/DMSO system is effective for the desulfurization of N-arylcyanothioformamides to produce N-arylcyanoformamides, which are structurally related to isocyanates. nih.gov This demonstrates the system's capability to perform oxidations relevant to isocyanate chemistry in a greener fashion. nih.gov

Organic carbonates, such as dimethyl carbonate (DMC), ethylene (B1197577) carbonate, and propylene (B89431) carbonate, are recognized as green solvents and reagents. wikipedia.org Their utility in the context of this compound chemistry is twofold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Isocyanato-1,3-dimethoxybenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reaction of 2-amino-1,3-dimethoxybenzene with phosgene (COCl₂) under inert atmospheres at low temperatures (2–8°C) to prevent decomposition. Purification typically involves column chromatography or recrystallization to achieve >98% purity. Key variables include temperature control, stoichiometric ratios, and solvent selection (e.g., dichloromethane or toluene) . For analogs like 2-Iodo-1,3-dimethoxybenzene, similar protocols using iodine-based reagents in DMSO at 353 K for 24 hours have been effective, followed by silica gel chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy and isocyanate group positions via characteristic shifts (e.g., isocyanate NCO resonance at ~120–130 ppm in ¹³C NMR).
  • IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (N=C=O stretching).
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H···π contacts). For example, C–I bond lengths in analogs like 2-Iodo-1,3-dimethoxybenzene were measured at 2.090 Å .

Q. What safety protocols are essential when handling this compound, considering its reactive isocyanate group?

  • Methodological Answer : Use fume hoods, impermeable gloves, and closed systems to avoid inhalation or skin contact. Phosgene-derived syntheses require strict temperature control and neutralization protocols for excess reagent. Emergency showers and eye-wash stations are mandatory .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for reactions with amines or alcohols. For example, studies on analogs like 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene reveal that electron-withdrawing substituents (e.g., –CF₃) enhance electrophilicity at the isocyanate group, guiding regioselectivity predictions .

Q. What strategies resolve contradictions between experimental and computational data on the molecular geometry of this compound?

  • Methodological Answer : Discrepancies in bond angles or non-covalent interactions (e.g., C–H···π vs. halogen···π) can be addressed by:

  • Validating computational force fields against high-resolution X-ray data (e.g., C–I···π distances of 3.695 Å in 2-Iodo-1,3-dimethoxybenzene ).
  • Using multi-conformational models to account for dynamic effects in solution .

Q. How does the crystal packing of this compound influence its chemical stability and reactivity?

  • Methodological Answer : Weak intermolecular interactions (e.g., C–H···π and I···π contacts in iodinated analogs) stabilize crystal lattices and reduce susceptibility to moisture. These interactions can be probed via Hirshfeld surface analysis, which quantifies contact contributions to packing efficiency .

Q. What are the challenges in synthesizing derivatives of this compound with modified substituents, and how can regioselectivity be controlled?

  • Methodological Answer : Steric hindrance from methoxy groups complicates substitution reactions. Directed ortho-metalation or protecting-group strategies (e.g., silylation) can enhance regioselectivity. For example, 1-(2-Isocyanatoethoxy)-2-methoxybenzene derivatives require careful optimization of ethoxy chain length to balance reactivity and steric effects .

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